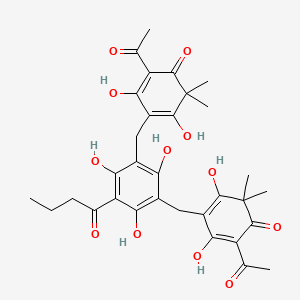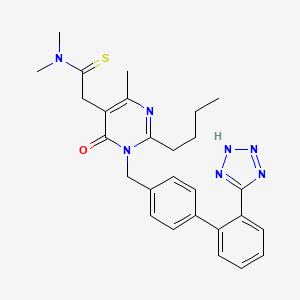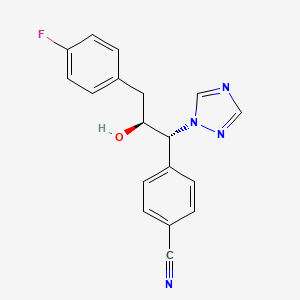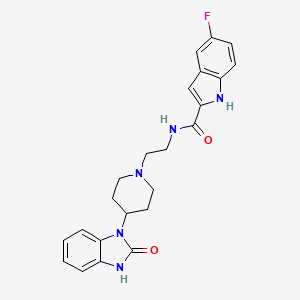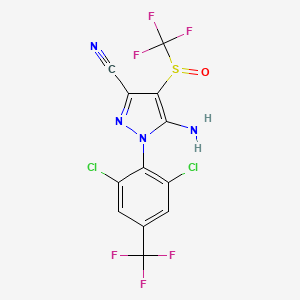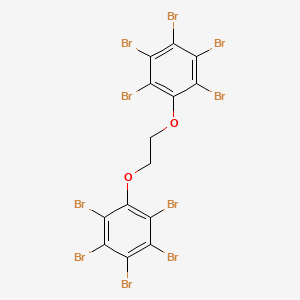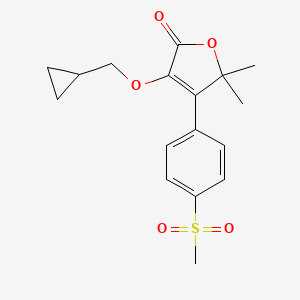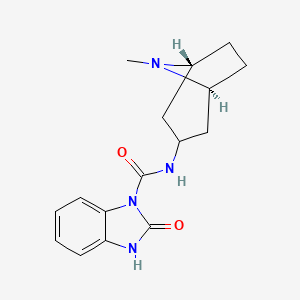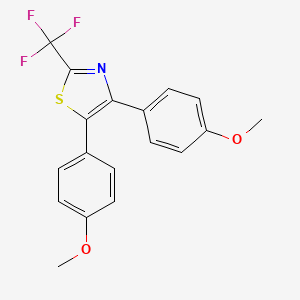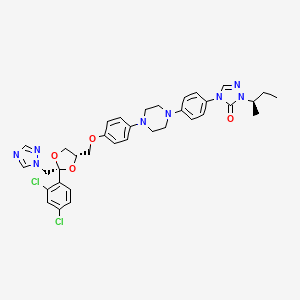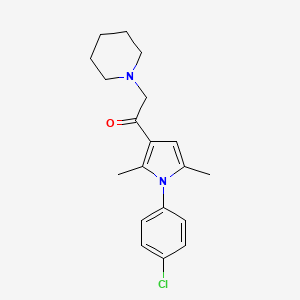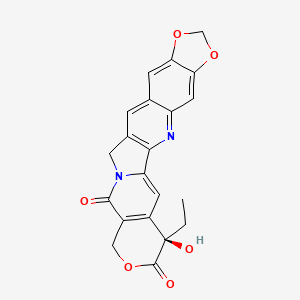
FL118
描述
FL118 是一种新型的喜树碱衍生物,在抗癌方面显示出巨大潜力。其结构与伊立替康(一种著名的化疗药物)相似,但表现出更强的抗肿瘤活性。 This compound 选择性抑制几种与癌症相关的生存基因,包括 survivin、Mcl-1、XIAP 和 cIAP2,其作用方式与细胞的 p53 状态无关 .
科学研究应用
作用机制
FL118 通过选择性抑制几种与癌症相关的生存基因的表达来发挥作用,包括 survivin、Mcl-1、XIAP 和 cIAP2。这些基因在阻止凋亡和促进癌细胞存活中起着至关重要的作用。this compound 与 RNA 解旋酶 DDX5 结合,导致这些生存蛋白降解,并在癌细胞中诱导凋亡。 这种机制与细胞的 p53 状态无关,使 this compound 对各种肿瘤有效 .
生化分析
Biochemical Properties
FL118 plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It selectively inhibits the expression of antiapoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2 . These interactions are critical as they help in promoting apoptosis in cancer cells, thereby inhibiting tumor growth. This compound also affects the expression of DNA repair proteins like ERCC6, which further enhances its anticancer efficacy .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting the expression of antiapoptotic proteins . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the p53 pathway, leading to p53-dependent senescence in colorectal cancer cells . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of DNA topoisomerase I, although this is not its primary mechanism of action . Instead, this compound’s anticancer effects are primarily due to its ability to inhibit the expression of multiple antiapoptotic proteins independently of p53 status . It also promotes the degradation of MdmX, a negative regulator of p53, thereby activating p53 signaling . Additionally, this compound targets RNA helicase DDX5, which is involved in the proliferation and survival of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its anticancer efficacy over extended periods . Long-term studies have shown that this compound can effectively inhibit tumor growth and metastasis in in vivo models . Additionally, this compound’s toxicity profile has been found to be favorable, with temporary and reversible body-weight loss observed in treated animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits superior antitumor efficacy in a dose-dependent manner . At higher doses, this compound can induce complete tumor regression in human tumor xenograft models . Like other camptothecin derivatives, this compound also exhibits hematopoietic toxicity at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of DNA topoisomerase I and the modulation of antiapoptotic protein expression . The primary metabolic pathway of this compound involves the cleavage of the dioxolane ring . Additionally, this compound’s metabolism results in the formation of several phase I and phase II metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is not a substrate for efflux pump proteins such as ABCG2 and P-glycoprotein, which allows it to overcome drug resistance associated with these transporters . This compound is absorbed by passive diffusion and exhibits high oral bioavailability . Its distribution within the body is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits DNA topoisomerase I and affects gene expression . Additionally, this compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications .
准备方法
FL118 是通过一系列化学反应,以喜树碱为起始原料合成的。合成路线包括在喜树碱结构的 10 和 11 位引入亚甲基二氧基。这种修饰增强了化合物的抗肿瘤活性并降低了其毒性。 This compound 的工业生产涉及对化合物库进行高通量筛选,然后进行体外和体内分析,以识别和优化先导化合物 .
化学反应分析
FL118 经历各种化学反应,包括:
氧化: this compound 可以被氧化成不同的衍生物,这些衍生物可能表现出不同程度的抗肿瘤活性。
还原: 还原反应可以改变 this compound 上的官能团,可能改变其生物活性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。这些反应的主要产物通常是带有修饰官能团的 this compound 衍生物,可能表现出不同的生物活性。
相似化合物的比较
FL118 在结构上与其他喜树碱衍生物(如伊立替康和拓扑替康)相似。 它表现出一些独特的特性,使其与众不同:
更强的抗肿瘤活性: 在临床前研究中,this compound 的疗效高于伊立替康和拓扑替康.
克服耐药性: This compound 对已对其他化疗药物产生耐药性的肿瘤有效,包括由药物外排泵 ABCG2 介导的耐药性.
选择性抑制: This compound 选择性抑制多种与癌症相关的生存基因,而其他喜树碱衍生物主要针对 DNA 拓扑异构酶 I.
类似的化合物包括:
伊立替康: 一种用于治疗结直肠癌的喜树碱衍生物。
拓扑替康: 另一种用于治疗卵巢癌、宫颈癌和小细胞肺癌的喜树碱衍生物.
This compound 独特的作用机制和更强的抗肿瘤活性使其成为作为癌症治疗药物进一步开发的有希望的候选者。
属性
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FL118?
A1: Research has identified the RNA helicase DDX5 (also known as p68) as a bona fide direct target of this compound. [] this compound binds to, dephosphorylates, and ultimately leads to the degradation of DDX5 via the proteasome pathway. []
Q2: How does this compound’s interaction with DDX5 affect cancer cells?
A2: DDX5 is a master regulator of multiple oncogenic proteins. This compound binding and degrading DDX5 leads to a decrease in the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant KRAS. [] This ultimately disrupts cancer cell survival, proliferation, and even resistance mechanisms.
Q3: Does this compound affect other anti-apoptotic proteins besides those regulated by DDX5?
A3: Yes, independent of its effect on DDX5, this compound can also directly inhibit the expression of survivin, XIAP, cIAP2, and Mcl-1, key anti-apoptotic proteins from the inhibitor of apoptosis (IAP) and Bcl-2 families. [, , ]
Q4: What is the significance of this compound's effect on MdmX in cancer cells?
A4: this compound promotes the degradation of MdmX, a negative regulator of the tumor suppressor protein p53. [, ] This leads to p53 activation and subsequent induction of p53-dependent senescence in colorectal cancer cells. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H18N2O6, and its molecular weight is 406.39 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts do not include specific spectroscopic data, it is standard practice to characterize novel compounds using techniques like NMR and mass spectrometry. Researchers interested in this data should consult with the authors or explore patent literature related to this compound.
Q7: How critical is the hydroxyl group in the lactone ring of this compound for its activity?
A7: Studies highlight that maintaining a free hydroxyl group at this position is crucial for this compound’s high antitumor efficacy. [] Modifying this group significantly impacts its ability to inhibit survivin, Mcl-1, and cIAP2 expression. []
Q8: What is the significance of this compound's steric configuration for its activity?
A8: Research comparing this compound with its racemic mixture, FL113, revealed that this compound's specific steric configuration is critical for its superior antitumor activity. [] This emphasizes the importance of stereochemistry in drug design and development.
Q9: Have any this compound derivatives been developed, and what are their characteristics?
A9: Yes, researchers have synthesized several this compound derivatives, particularly focusing on modifications at positions 7 and 9 of the core structure. [] Some of these derivatives, like FL77-6, FL77-9, and FL77-24, showed even better antitumor efficacy than this compound. [] Another derivative, 12e, coupled with uracil, displayed superior cytotoxic activity and water solubility compared to this compound. []
Q10: What formulation challenges were encountered with this compound, and how were they addressed?
A10: Initial formulations of this compound containing Tween 80 were limited to intraperitoneal administration and showed toxicity concerns. [] Developing a Tween 80-free formulation enabled intravenous administration, improved the maximum tolerated dose, and enhanced the therapeutic index of this compound. [, ]
Q11: How does this compound behave in vivo in terms of absorption, distribution, and elimination?
A11: Pharmacokinetic studies in animal models demonstrated that this compound is rapidly cleared from circulation but exhibits effective accumulation in tumor tissues with a long elimination half-life. []
Q12: What types of cancer cells have shown sensitivity to this compound in vitro?
A12: this compound has demonstrated significant in vitro efficacy against a broad range of cancer cell lines, including colorectal, pancreatic, lung, bladder, breast, ovarian, and multiple myeloma. [, , , , , , , ]
Q13: Has this compound shown efficacy in in vivo models of cancer, and how does it compare to other agents?
A13: this compound has exhibited potent antitumor activity in various human tumor xenograft models, including colon, head and neck, and mesothelioma. [, , , ] It shows superior efficacy compared to other FDA-approved anticancer drugs like irinotecan, topotecan, doxorubicin, 5-FU, and others. [, ]
Q14: Does the p53 status of cancer cells affect this compound's efficacy?
A14: this compound's inhibitory effects on tumor growth and target gene expression are independent of p53 status (wild type, mutant, or null). [, ] This is significant as it suggests potential for treating cancers where p53 function is compromised.
Q15: Does this compound exhibit efficacy in models of drug-resistant cancers?
A15: Yes, this compound effectively eliminates human tumor xenografts that have developed resistance to irinotecan and topotecan. [] It can also overcome irinotecan resistance in colon cancer cells overexpressing the drug efflux pump ABCG2. [, ]
Q16: Does mutant KRAS status affect this compound sensitivity?
A16: The presence and subtype of KRAS mutations can influence this compound sensitivity. For instance, colorectal cancer cells harboring KRAS G12V or G12D mutations exhibited greater sensitivity to this compound compared to those with the G13D mutation. [] In bladder cancer models, the presence of mutant KRAS seemed to be a favorable biomarker for this compound efficacy. []
Q17: Is this compound susceptible to drug efflux pumps like P-gp and ABCG2?
A17: Unlike irinotecan and topotecan, which are substrates for efflux pumps like P-gp/MDR1 and ABCG2/BCRP, this compound is not. [, , ] This characteristic likely contributes to its ability to overcome resistance mediated by these pumps.
Q18: Does the expression of topoisomerase I (Top1) impact this compound's efficacy?
A18: Unlike other camptothecin analogs, this compound's antitumor activity appears to be largely independent of Top1 expression levels. [] This suggests that while this compound can bind to and inhibit Top1, this interaction might be more relevant to its potential hematopoietic toxicity rather than its antitumor efficacy. []
Q19: Are there potential biomarkers for predicting this compound sensitivity in cancer?
A19: Emerging research suggests that DDX5 expression levels could be a potential biomarker for predicting response to this compound treatment in colorectal and pancreatic cancers. [] Additionally, KRAS mutation status, particularly specific subtypes, warrants further investigation as a predictive biomarker. [, ]
Q20: What analytical techniques have been used to study this compound?
A20: Research on this compound has employed various techniques, including cell viability assays, western blotting, flow cytometry, immunohistochemistry, RNA sequencing, gene silencing, and overexpression studies, among others. [, , , , , ] A highly sensitive LC-MS/MS method has also been validated for the simultaneous determination of this compound and its prodrug W34 in rat blood for pharmacokinetic studies. []
Q21: Are there ongoing efforts to improve this compound delivery and targeting?
A21: While specific drug delivery strategies for this compound are not detailed in the provided abstracts, developing a Tween 80-free formulation enabled intravenous administration, representing a significant advancement in its delivery. [] Further research might explore targeted delivery approaches to enhance efficacy and minimize potential side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


